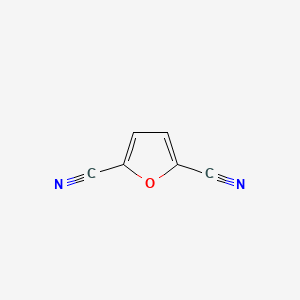

Furan-2,5-dicarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSYJHQYWTYFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207186 | |

| Record name | Furan-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58491-62-6 | |

| Record name | 2,5-Furandicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58491-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2,5-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058491626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Furan-2,5-dicarbonitrile (CAS: 58491-62-6): A High-Value Heterocyclic Building Block for Advanced Applications

An In-Depth Technical Guide for Researchers

Abstract: Furan-2,5-dicarbonitrile is a heterocyclic organic compound featuring a central furan ring substituted with nitrile groups at the 2 and 5 positions.[1] As a derivative of the bio-based platform chemical family originating from furan-2,5-dicarboxylic acid (FDCA), this molecule represents a significant building block for the development of novel polymers, pharmaceuticals, and functional materials.[1][2] The presence of two reactive cyano groups on the stable aromatic furan scaffold imparts a unique combination of chemical properties, making it a target of interest for researchers in organic synthesis and materials science.[1] This guide provides a senior-level technical overview of this compound, detailing its core physicochemical properties, a validated synthesis workflow, spectroscopic characterization, key applications, and essential safety protocols.

Core Identity and Physicochemical Properties

This compound, also known as 2,5-dicyanofuran, is a structurally symmetric and highly functionalized molecule.[1][3] Its foundation on the furan ring, which can be derived from renewable carbohydrate sources, positions it as a valuable component in the pursuit of sustainable chemistry.[2] The electron-withdrawing nature of the two nitrile groups significantly influences the electronic properties of the furan ring, impacting its reactivity in further chemical transformations.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 58491-62-6 | [1][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2,5-Dicyanofuran, α,α′-Dicyanofuran | [1][3][4] |

| Molecular Formula | C₆H₂N₂O | [1][4] |

| Molecular Weight | 118.09 g/mol | [3][4][5] |

| Appearance | White to light yellow solid, powder, or crystal | [1] |

| Melting Point | 63 °C | [3][5] |

| Boiling Point | 213.0 ± 20.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in polar organic solvents |[1] |

Spectroscopic Characterization: A Validating Framework

From an application scientist's perspective, unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach serves as a self-validating system to confirm the identity and purity of synthesized this compound. The expected spectral data are a direct consequence of its unique molecular structure.

Expected ¹H and ¹³C NMR Spectral Data

Due to the molecule's C₂ symmetry, only one signal is expected in the ¹H NMR spectrum and three distinct signals in the ¹³C NMR spectrum. This simplicity is a powerful diagnostic tool for confirming a successful synthesis.

-

¹H NMR: A singlet is anticipated for the two equivalent protons on the furan ring (H-3 and H-4). Its chemical shift would be downfield due to the deshielding effect of the oxygen atom and the adjacent electron-withdrawing nitrile groups.

-

¹³C NMR:

-

One signal for the two equivalent nitrile carbons (C≡N).

-

One signal for the two equivalent furan carbons bearing the nitrile groups (C-2 and C-5).

-

One signal for the two equivalent proton-bearing furan carbons (C-3 and C-4).

-

Caption: Relationship between molecular structure and expected NMR signals.

Expected Infrared (IR) Spectroscopy Data

IR spectroscopy is indispensable for confirming the presence of key functional groups.[6]

-

C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹, characteristic of a nitrile group conjugated with an aromatic ring.

-

C=C and C-O Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the furan ring's aromatic C=C stretching and C-O-C stretching vibrations.

Expected Mass Spectrometry (MS) Data

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at an m/z ratio corresponding to the molecular weight (~118.09) is expected, confirming the molecular formula.[7]

Synthesis Protocol: A Pathway from a Bio-based Precursor

The most logical and sustainable synthesis route starts from Furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical.[2] The synthesis involves the conversion of the carboxylic acid groups to amides, followed by dehydration to the desired nitriles. This multi-step approach is a well-established pathway in organic chemistry for nitrile synthesis.

Caption: Overall synthetic workflow from FDCA to this compound.

Experimental Protocol: Dehydration of Furan-2,5-dicarboxamide

This protocol details the critical final step. The choice of a potent dehydrating agent like phosphorus pentoxide (P₂O₅) is crucial for driving the reaction to completion.

Objective: To synthesize this compound via the dehydration of Furan-2,5-dicarboxamide.

Materials:

-

Furan-2,5-dicarboxamide

-

Phosphorus pentoxide (P₂O₅)

-

Sand (inert solid diluent)

-

Heat source (e.g., heating mantle)

-

Distillation/sublimation apparatus

-

Appropriate solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Preparation: In a dry round-bottom flask, thoroughly mix Furan-2,5-dicarboxamide with 2.5-3.0 molar equivalents of phosphorus pentoxide. Add an equal volume of dry sand to the mixture. The causality here is that sand helps to disperse the reactants, preventing the formation of a viscous, intractable mass and ensuring efficient heat transfer.

-

Apparatus Setup: Equip the flask for vacuum distillation or sublimation. This allows for the product to be removed from the reaction mixture as it forms, shifting the equilibrium towards the product and preventing potential side reactions or degradation.

-

Reaction: Heat the flask under a vacuum. The this compound product will sublime or distill and collect on the cold finger or in the receiving flask.

-

Purification: The collected crude product is typically a solid. To ensure high purity, a self-validating step of recrystallization from a suitable solvent system is performed.

-

Characterization: The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by measuring its melting point.

Reactivity and Applications

The dual functionality of the furan ring and nitrile groups makes this compound a versatile precursor in both polymer science and medicinal chemistry.

Caption: Role of this compound as a versatile chemical building block.

Applications in Polymer Chemistry

The structural similarity of the furan-2,5-dicarbonyl moiety to terephthalates has driven significant research. Furan-2,5-dicarboxylic acid (FDCA) is a leading bio-based substitute for terephthalic acid in the production of polyesters like Poly(ethylene furanoate) or PEF.[8][9] this compound can serve as a valuable precursor that can be hydrolyzed back to FDCA or potentially used in alternative polymerization routes to create novel polyamides or other advanced polymers.

Applications in Drug Development

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[10][11] It can act as a bioisostere for phenyl rings, offering modified electronic and solubility properties.[11] The nitrile group is also a critical pharmacophore; it is metabolically stable and can act as a hydrogen bond acceptor or a bioisosteric replacement for a carbonyl group, a strategy often employed to enhance drug-receptor interactions and improve pharmacokinetic profiles.[12] This makes this compound an attractive starting point for synthesizing libraries of compounds for screening in various therapeutic areas, including anti-inflammatory and anti-infective research.[12]

Safety and Handling

Trustworthiness in research begins with safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4]

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

| ☠️ ! | Danger | H301: Toxic if swallowed.[4]H311: Toxic in contact with skin.[4]H331: Toxic if inhaled.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid.

-

Exposure Response:

-

If inhaled: Move to fresh air immediately. Seek urgent medical attention.

-

On skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek urgent medical attention.

-

In eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek urgent medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperatures are room temperature or 4°C.[5]

Conclusion

This compound stands out as a specialty chemical with significant untapped potential. Its derivation from sustainable sources, coupled with the high reactivity of its nitrile groups, makes it a compelling building block for next-generation materials and pharmaceuticals. For researchers and drug development professionals, understanding its synthesis, properties, and handling requirements is the first step toward leveraging its unique chemical architecture to drive innovation in sustainable polymers and novel therapeutics.

References

- 1. CAS 58491-62-6: 2,5-Furandicarbonitrile | CymitQuimica [cymitquimica.com]

- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 58491-62-6 [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 9. Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Furan-2,5-dicarbonitrile molecular structure and IUPAC name

An In-depth Technical Guide to Furan-2,5-dicarbonitrile: Structure, Synthesis, and Applications

Abstract

This compound is a heterocyclic organic compound featuring a central furan ring symmetrically substituted with two nitrile groups. As a derivative of furan, a versatile and reactive synthon, it holds significant potential as a building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its rigid, planar structure and the high reactivity of its cyano groups make it an attractive precursor for creating complex molecular architectures, including polymers and pharmacologically active scaffolds.[1] This guide provides a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, synthesis, and key applications, tailored for researchers and professionals in chemical and drug development.

Introduction: The Significance of the Furan Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in numerous natural products and synthetic compounds of industrial and medicinal importance.[3] While possessing aromatic character, its resonance energy is significantly lower than that of benzene, rendering it uniquely reactive and capable of undergoing dearomatization reactions under relatively mild conditions.[2] This unique reactivity profile allows furan and its derivatives to serve as versatile synthons for a wide array of molecular targets.[2]

This compound (FDCAN) is a prime example of a functionalized furan. The introduction of two electron-withdrawing nitrile groups at the 2 and 5 positions profoundly influences the electronic properties and reactivity of the furan ring, enhancing its stability towards acidic conditions while providing reactive handles for further chemical transformations.[4] Its structural relationship to the widely studied furan-2,5-dicarboxylic acid (FDCA), a bio-based substitute for terephthalic acid in polyester production, underscores its potential as a valuable C6 building block derived from renewable resources.[5][6]

Molecular Structure and Nomenclature

The structural identity of a molecule is foundational to understanding its chemistry. This compound is defined by a planar, five-membered furan ring with nitrile groups attached to the carbon atoms adjacent to the oxygen.

IUPAC Name: this compound[7][8][9]

Synonyms: 2,5-Dicyanofuran, 2,5-Furandicarbonitrile[1][9][10]

Molecular Formula: C₆H₂N₂O[7][8]

Canonical SMILES: C1=C(OC(=C1)C#N)C#N[8][9]

Caption: Molecular graph of this compound.

Physicochemical Properties

The physical and chemical characteristics of FDCAN are crucial for its handling, storage, and application in synthesis. It is typically a solid at room temperature and is soluble in various polar organic solvents.[1]

| Property | Value | Source |

| CAS Number | 58491-62-6 | [7][8] |

| Molecular Weight | 118.09 g/mol | [7][8] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 63 °C | [9] |

| Boiling Point | 213 °C (at 760 mmHg) | [9] |

| InChI Key | KCSYJHQYWTYFCM-UHFFFAOYSA-N | [7][8][9] |

Synthesis and Reactivity

Synthetic Pathways

While numerous methods exist for synthesizing the core furan ring, such as the Paal-Knorr and Fiest-Benary syntheses,[11][12] the synthesis of FDCAN typically involves the modification of a pre-formed, 2,5-disubstituted furan. A common and logical precursor is furan-2,5-dicarboxylic acid (FDCA), which can be derived from biomass.[6][13]

A representative, though not exhaustive, synthetic route proceeds via the corresponding diamide, followed by dehydration. This is a classic and reliable method for nitrile formation.

Proposed Synthesis Workflow:

Caption: General workflow for synthesis and validation of FDCAN.

Reactivity Profile

The chemistry of FDCAN is dictated by the interplay between the furan ring and the two nitrile functionalities.

-

Furan Ring: The powerful electron-withdrawing nature of the two nitrile groups deactivates the furan ring towards electrophilic aromatic substitution. This effect, however, increases the ring's stability against acid-catalyzed polymerization or ring-opening, a common side reaction for electron-rich furans.[4]

-

Nitrile Groups: The cyano groups are highly versatile functional handles. They can undergo nucleophilic addition, be hydrolyzed to carboxylic acids (yielding FDCA), or be reduced to form furan-2,5-diyldimethanamine, a valuable diamine monomer for polymer synthesis. This reactivity makes FDCAN a key intermediate for accessing a family of 2,5-disubstituted furan derivatives.[1]

Applications in Research and Drug Development

The unique structure of FDCAN makes it a valuable building block in several high-value chemical sectors.

-

Polymer Science: As a direct analogue of terephthalonitrile, FDCAN is a promising bio-based monomer precursor. Its reduction product, furan-2,5-diyldimethanamine, or its hydrolysis product, FDCA, can be used to synthesize bio-based polyamides and polyesters (such as PEF, poly(ethylene furanoate)), which are being developed as sustainable alternatives to petroleum-based plastics like PET.[5][14]

-

Medicinal Chemistry: The furan nucleus is a recognized pharmacophore present in numerous drugs, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[3][15] FDCAN serves as a rigid scaffold onto which pharmacologically relevant groups can be introduced. The nitrile groups can be converted into amides, amines, or tetrazoles (a common carboxylic acid bioisostere), enabling the exploration of new chemical space in drug discovery programs.

-

Agrochemicals and Functional Materials: The electron-deficient nature of the FDCAN ring system makes it a candidate for incorporation into organic electronic materials. Furthermore, its derivatives can be explored for applications in agrochemicals, where the furan scaffold is known to exhibit pesticidal and herbicidal activities.[1]

Experimental Protocols and Characterization

Trustworthy synthesis relies on a robust, verifiable protocol. The following section outlines a representative procedure for the synthesis of FDCAN from FDCA and the expected analytical data for its characterization.

Representative Synthesis of Furan-2,5-dicarboxamide (Intermediate)

Causality: This two-step protocol via the acid chloride is a standard laboratory method for converting carboxylic acids to primary amides. Thionyl chloride efficiently creates the highly reactive acyl chloride, which readily reacts with ammonia to form the stable amide, precipitating from the reaction mixture.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furan-2,5-dicarboxylic acid (1.0 eq).

-

Add thionyl chloride (5.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid has dissolved.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude furan-2,5-dicarbonyl chloride is used directly in the next step.

-

Cool the crude acyl chloride in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide (excess) with vigorous stirring.

-

A white precipitate of furan-2,5-dicarboxamide will form. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Dehydration to this compound

Causality: This step utilizes a powerful dehydrating agent to convert the primary amide groups into nitriles. Trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine is a common and effective reagent system for this transformation under mild conditions.

-

Suspend the dry furan-2,5-dicarboxamide (1.0 eq) in anhydrous dichloromethane or a similar inert solvent in a flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (3.0 eq) and cool the mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride (2.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized FDCAN must be confirmed using standard analytical techniques. The following table summarizes the expected spectral data based on its molecular structure.

| Technique | Expected Data | Rationale |

| ¹H NMR | δ ~7.4-7.6 ppm (singlet, 2H) | Due to molecular symmetry, the two protons at the C3 and C4 positions are chemically and magnetically equivalent. The strong electron-withdrawing effect of the nitrile groups shifts this signal significantly downfield compared to unsubstituted furan (δ ~6.4 ppm).[16] |

| ¹³C NMR | 3 signals expected: δ ~115-120 ppm (C≡N), δ ~125-130 ppm (C3/C4), δ ~145-150 ppm (C2/C5) | The nitrile carbons appear in a characteristic region. The two sets of furan ring carbons are distinct, with the carbons directly attached to the nitrile groups (C2/C5) being the most deshielded. |

| IR (Infrared) | ~2230-2240 cm⁻¹ (strong, sharp), ~1500-1600 cm⁻¹ (medium), ~1020 cm⁻¹ (strong) | The sharp peak at ~2235 cm⁻¹ is highly characteristic of an aromatic C≡N stretch. The other peaks correspond to C=C stretching and the C-O-C asymmetric stretch of the furan ring, respectively. |

| Mass Spec (MS) | [M]⁺ at m/z = 118.02 | The molecular ion peak corresponding to the exact mass of C₆H₂N₂O. |

Safety and Handling

This compound must be handled with appropriate caution in a laboratory setting.

-

Signal Word: Danger[7]

-

Hazard Statements:

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands out as a molecule of significant synthetic utility. Its symmetric, rigid structure, combined with the versatile reactivity of its nitrile groups, establishes it as a valuable intermediate for materials science and medicinal chemistry. As the chemical industry continues its shift towards sustainable and bio-based feedstocks, the importance of platform molecules like FDCAN, derivable from biomass, is poised to grow, paving the way for the development of novel polymers, pharmaceuticals, and functional materials.

References

- 1. CAS 58491-62-6: 2,5-Furandicarbonitrile | CymitQuimica [cymitquimica.com]

- 2. Furan as a versatile synthon [pubsapp.acs.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 5. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. This compound | 58491-62-6 [sigmaaldrich.com]

- 8. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound | 58491-62-6 [sigmaaldrich.com]

- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 12. mbbcollege.in [mbbcollege.in]

- 13. researchgate.net [researchgate.net]

- 14. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 15. Pharmacological activity of furan derivatives [wisdomlib.org]

- 16. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Furan-2,5-dicarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarbonitrile, a key heterocyclic building block, is increasingly utilized in the synthesis of novel polymers, pharmaceuticals, and organic electronic materials.[1] Its solubility in organic solvents is a critical parameter for its application in these fields, influencing reaction kinetics, purification methods, and material processing. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current limitations in available quantitative data, and offers a framework for predicting and experimentally determining its solubility. By examining the physicochemical properties of this compound and drawing comparisons with its structural analog, furan-2,5-dicarboxylic acid (FDCA), this guide aims to equip researchers with the necessary knowledge to effectively utilize this compound in their work.

Introduction to this compound

This compound, also known as 2,5-dicyanofuran, is a white to light yellow crystalline solid with the molecular formula C₆H₂N₂O.[2][3] Its structure, featuring a furan ring substituted with two nitrile groups, imparts unique electronic and chemical properties that make it a valuable precursor in various synthetic applications.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 118.09 g/mol | [2] |

| Melting Point | 63 °C | [4] |

| Boiling Point | 213.0 ± 20.0 °C at 760 mmHg | [4] |

| Appearance | White to light yellow powder/crystal | [3] |

The presence of the electron-withdrawing nitrile groups and the furan ring's aromaticity contribute to its thermal stability and reactivity in nucleophilic substitution and cycloaddition reactions.[1]

Safety and Handling:

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Understanding the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The this compound molecule possesses a combination of polar (nitrile groups, furan oxygen) and nonpolar (aromatic ring) characteristics, suggesting a nuanced solubility profile.

Factors Influencing Solubility:

-

Polarity: The two nitrile groups introduce significant polarity to the molecule. Therefore, it is expected to have better solubility in polar organic solvents.

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the nitrogen atoms of the nitrile groups and the oxygen atom of the furan ring can act as hydrogen bond acceptors. This suggests that it may have some solubility in protic solvents like alcohols.

-

Molecular Shape and Size: The planar structure of the furan ring allows for efficient packing in a crystal lattice, which can lead to a higher lattice energy that needs to be overcome by solvent-solute interactions for dissolution to occur.

Current State of Knowledge: A Landscape of Limited Data

Despite its growing importance, there is a notable scarcity of quantitative solubility data for this compound in the peer-reviewed literature. The available information is largely qualitative:

-

One source indicates that it is "slightly soluble in Methanol".[3]

-

Another source mentions its "solubility in various organic solvents" as a key property without providing specific data.[1]

This lack of quantitative data presents a significant challenge for researchers working with this compound, making solvent selection for synthesis, purification, and formulation a matter of trial and error.

Insights from Synthesis and Purification

The methods used for the synthesis and purification of this compound can provide valuable clues about its solubility. A common synthetic route involves the oximation of 2,5-diformylfuran followed by dehydration.[6] The purification of the final product often involves recrystallization, a technique that relies on the differential solubility of the compound in a hot versus a cold solvent.

While specific recrystallization solvents for this compound are not explicitly detailed in the readily available literature, common solvents for the recrystallization of organic compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures such as hexane/ethyl acetate.[7] The fact that it can be purified by recrystallization implies that there are solvents in which it has moderate solubility at elevated temperatures and lower solubility at room temperature or below.

A Comparative Analysis: Solubility of Furan-2,5-dicarboxylic Acid (FDCA)

In the absence of extensive data for this compound, examining its structural analog, furan-2,5-dicarboxylic acid (FDCA), can provide valuable insights. FDCA has been extensively studied, and its solubility in a wide range of organic solvents has been quantified.

FDCA is generally characterized by low solubility in many common organic solvents.[8] However, its solubility increases with temperature. The order of solubility for FDCA in several pure solvents at various temperatures has been reported as: methanol > 1-butanol > isobutanol > acetic acid > water > methyl isobutyl ketone (MIBK) > ethyl acetate > acetonitrile .[9][10]

Key Differences and Predicted Solubility Trends for this compound:

While both molecules share the furan core, the functional groups (dinitrile vs. dicarboxylic acid) lead to significant differences in their intermolecular interactions:

-

Hydrogen Bonding: FDCA is a strong hydrogen bond donor and acceptor, leading to strong crystal lattice interactions and influencing its solubility in protic solvents. This compound is only a hydrogen bond acceptor.

-

Polarity: Both are polar molecules, but the nature of the polarity differs.

Based on these differences, we can hypothesize the following solubility trends for this compound:

-

Higher Solubility in Aprotic Polar Solvents: Compared to FDCA, this compound may exhibit higher solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, where the strong hydrogen bonding network of the solute is not the dominant factor.

-

Moderate Solubility in Alcohols: Similar to FDCA, it is expected to have some solubility in alcohols like methanol and ethanol due to hydrogen bond acceptance.

Experimental Determination of Solubility: A Practical Protocol

Given the lack of available data, researchers will often need to determine the solubility of this compound experimentally. The following is a generalized protocol for the isothermal shake-flask method, a common technique for solubility determination.

Protocol: Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The time required for equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Visualizing the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide an estimation of solubility. Several quantitative structure-property relationship (QSPR) models have been developed to predict the solubility of organic compounds. These models typically use molecular descriptors derived from the chemical structure to predict solubility in various solvents. While a detailed discussion of these models is beyond the scope of this guide, researchers can explore software and online platforms that implement such predictive tools. It is important to note that these predictions should be used as a guide and ideally validated by experimental data.

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a fundamental property that is critical for its widespread application. This guide has synthesized the currently available information, highlighting the significant gap in quantitative solubility data. By drawing parallels with the well-studied furan-2,5-dicarboxylic acid and providing a detailed experimental protocol, we have offered a practical framework for researchers to navigate this data gap.

There is a clear need for systematic studies to quantify the solubility of this compound in a range of common organic solvents at various temperatures. Such data would be invaluable to the scientific community and would accelerate the development of new materials and pharmaceuticals based on this versatile furan derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-DICYANOFURAN | 58491-62-6 [chemicalbook.com]

- 4. This compound | 58491-62-6 [sigmaaldrich.com]

- 5. This compound | 58491-62-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Furan-2,5-dicarbonitrile: A Technical Guide to the Determination of its Melting and Boiling Points

Introduction

Furan-2,5-dicarbonitrile, also known as 2,5-dicyanofuran, is a heterocyclic organic compound featuring a central furan ring substituted with two nitrile groups. This molecular architecture imparts significant chemical reactivity and makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Its rigid, planar structure and polar cyano groups govern its physical properties, including its melting and boiling points. An accurate determination of these fundamental properties is a critical first step in the development of any new chemical entity. It serves as a primary indicator of purity and provides essential data for process design, safety assessment, and material handling protocols. This guide provides an in-depth examination of the theoretical and practical considerations for the precise measurement of the melting and boiling points of this compound, intended for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties of this compound

This compound is a stable, colorless to pale yellow crystalline solid at ambient temperature.[1] The key physical constants are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58491-62-6 | [1][2][3][4] |

| Molecular Formula | C₆H₂N₂O | [1][2][3] |

| Molecular Weight | 118.09 g/mol | [3][4] |

| Melting Point | 63 °C | [2] |

| Boiling Point | 213 °C at 760 mmHg | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, making this measurement a crucial indicator of sample purity.[5] Two common and authoritative methods for this determination are the capillary method and Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This is the most common, accessible, and standardized technique for determining the melting point of a solid organic compound.[6] The principle relies on heating a small, packed sample in a capillary tube at a controlled rate and visually observing the temperature range from the onset of melting to complete liquefaction.

The trustworthiness of this method hinges on two key factors: uniform heat transfer and a slow heating rate near the melting point.[7] A slow ramp rate (1-2 °C per minute) is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself.[7][8] Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range. Performing the measurement in duplicate or triplicate with fresh samples for each run validates the reproducibility of the result.[2]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.[8] This ensures uniform packing and efficient heat transfer.

-

Press the open end of a glass capillary tube (sealed at the other end) into the powder.[7][9]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the sealed end.[7][9]

-

The final packed sample height should be 2-3 mm.[7] An excessive amount of sample will lead to a broader melting range due to thermal gradients within the sample.[8]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar).[8][9]

-

Place a calibrated thermometer or temperature probe in its designated holder.

-

Rapid Preliminary Measurement: Heat the apparatus rapidly (e.g., 10-15 °C per minute) to determine an approximate melting point.[7] This saves time for the precise measurement.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.[7]

-

Precise Measurement: Insert a new sample and begin heating at a rate that will bring the temperature to within 15-20 °C of the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.[7]

-

Record the Melting Range:

-

The recorded melting point is the range T₁ - T₂.

-

-

Cleanup:

-

Turn off and cool the apparatus.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse capillary tubes.[8]

-

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly precise melting point data.[10] It measures the difference in heat flow between the sample and an inert reference as a function of temperature. When the sample melts, it absorbs heat (an endothermic process), which is detected as a peak on the DSC thermogram. The peak's onset temperature is typically reported as the melting point.

DSC's accuracy stems from its ability to precisely measure the energy absorbed during the phase transition.[11][12] The technique is highly sensitive and can detect other thermal events, such as glass transitions or decomposition.[13][14] Validation is achieved through routine calibration of the instrument's temperature and enthalpy scales using certified standards (e.g., indium). The purity of the sample can also be estimated from the shape of the melting peak.[11]

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[1][15] Since this compound is a solid at room temperature, its boiling point must be determined using a method suitable for small quantities of material that will first be melted. The Siwoloboff method is a classic and effective micro-technique for this purpose.[1][3]

The Siwoloboff Method (Micro Boiling Point)

This method relies on observing the temperature at which the vapor pressure of the heated liquid sample equals the external pressure, indicated by the behavior of a bubble trapped in an inverted capillary.

The principle is based on vapor pressure. As the sample is heated, the air trapped in the inverted capillary expands and is expelled, followed by the sample's vapor, which forms a continuous stream of bubbles.[3] This indicates the liquid is boiling. When heating is stopped and the apparatus cools, the vapor pressure inside the capillary drops. The exact point at which the external atmospheric pressure becomes greater than the internal vapor pressure, the liquid is drawn back into the capillary. This temperature is the precise boiling point.[1][16] The slow cooling ensures that this observation point is not missed.

-

Sample and Apparatus Preparation:

-

Place a small amount of solid this compound (enough to create a 0.5-1 cm column of liquid) into a small-diameter test tube (a "fusion tube").

-

Obtain a standard melting point capillary tube and seal one end in a flame.

-

Place this capillary tube, open-end down, into the fusion tube containing the sample.[1]

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.[3]

-

-

Heating and Measurement:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block).[1][3]

-

Begin heating the bath gently and steadily. The solid sample will melt.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Initially, this is trapped air expanding.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.[3][17] This indicates the sample has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the inverted capillary. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[1][16]

-

Record this temperature. Also, record the ambient barometric pressure, as boiling point is pressure-dependent.[15]

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4][18]

-

Irritation: It is known to cause skin and serious eye irritation.[4][18]

Mandatory Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[19]

-

Avoid creating and inhaling dust.

-

Wash hands thoroughly after handling.

-

Consult the Safety Data Sheet (SDS) before use.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the physical properties of a new solid compound like this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 4. This compound | 58491-62-6 [sigmaaldrich.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 8. nsmn1.uh.edu [nsmn1.uh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Differential scanning calorimetry [cureffi.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Furan-2,5-dicarbonitrile

Introduction

Furan-2,5-dicarbonitrile, a key heterocyclic building block, is of significant interest to researchers in materials science and pharmaceutical development. Its rigid, planar structure and the presence of two electron-withdrawing nitrile groups at the 2 and 5 positions of the furan ring impart unique electronic and chemical properties. Accurate structural elucidation and purity assessment are paramount for its application in the synthesis of novel polymers, functional dyes, and pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules, providing detailed information about the chemical environment of each atom.

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. In the absence of readily available, published experimental spectra, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related furan derivatives and aromatic nitriles to present a robust, predicted dataset. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only the predicted spectral parameters but also a detailed experimental protocol for acquiring and processing high-quality NMR data for this and similar compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be remarkably simple due to the molecule's C₂ᵥ symmetry. The two protons on the furan ring are chemically and magnetically equivalent, leading to a single resonance. The electron-withdrawing nature of the nitrile groups is expected to significantly deshield these protons, shifting their resonance downfield compared to unsubstituted furan.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-4 | 7.40 - 7.60 | Singlet (s) | 2H |

Note: The predicted chemical shift is an estimate and can be influenced by the choice of solvent.

The causality behind this prediction lies in the strong inductive and anisotropic effects of the two nitrile groups. These groups withdraw electron density from the furan ring, reducing the shielding of the ring protons and causing them to resonate at a lower field (higher ppm value). Due to the symmetry of the molecule, the protons at the 3 and 4 positions are in identical chemical environments, and thus, they are expected to produce a single, sharp singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is also simplified by the molecule's symmetry, and is expected to exhibit three distinct signals corresponding to the three unique carbon environments: the nitrile carbons, the furan ring carbons attached to the nitrile groups, and the furan ring carbons bearing hydrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3, C-4 | 120.0 - 125.0 |

| C≡N | 110.0 - 115.0 |

| C-2, C-5 | 135.0 - 140.0 |

The chemical shifts of the furan ring carbons are influenced by both the oxygen heteroatom and the nitrile substituents. The carbons C-2 and C-5, being directly attached to the electron-withdrawing nitrile groups, are expected to be the most deshielded of the ring carbons. The carbons C-3 and C-4 will also be deshielded compared to unsubstituted furan, but to a lesser extent. The nitrile carbons themselves typically resonate in the 110-120 ppm region[1].

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, with internal checks for consistency and accuracy.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., >5 mg/mL). Chloroform-d (CDCl₃) or Acetone-d₆ are common initial choices for small organic molecules. The choice of solvent can slightly influence chemical shifts, so it should always be reported with the data.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): At least 3 seconds to ensure good resolution.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.

-

Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the solvent peak or the TMS signal.

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a novel compound like this compound.

Caption: A streamlined workflow for the characterization of this compound by NMR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. The presented predicted data, based on sound spectroscopic principles and comparative analysis, offers a reliable starting point for researchers working with this compound. The detailed experimental protocol and workflow diagram are designed to facilitate the acquisition of high-quality, publishable NMR data, ensuring the accurate structural verification and purity assessment of this important chemical intermediate. As experimental data for this compound becomes available in the literature, this guide can be further refined and validated.

References

The In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Furan-2,5-dicarbonitrile

Introduction: Unveiling the Structure of a Versatile Building Block

Furan-2,5-dicarbonitrile, a key heterocyclic compound, is of significant interest to researchers in materials science and drug discovery. Its rigid, planar structure and the presence of two reactive nitrile groups make it a valuable precursor for the synthesis of novel polymers, functional dyes, and pharmaceutical intermediates. Accurate structural elucidation of this molecule and its derivatives is paramount for advancing these applications. Mass spectrometry, a powerful analytical technique, provides indispensable information about a molecule's mass and structural features through the analysis of its fragmentation patterns upon ionization.

This comprehensive technical guide delves into the electron ionization (EI) mass spectrometry fragmentation of this compound. By understanding its fragmentation pathways, researchers can confidently identify this compound, distinguish it from isomers, and gain deeper insights into its chemical stability. This guide is designed to provide both a theoretical framework for the fragmentation mechanisms and a practical, step-by-step protocol for acquiring high-quality mass spectra.

Ionization Techniques: A Tale of Two Energies

The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation. For a small, relatively volatile molecule like this compound, Electron Ionization (EI) is a common and highly informative method.

-

Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam (typically 70 eV) to ionize the sample molecules in the gas phase.[1][2][3] The resulting molecular ions are highly excited and undergo extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1][3] This is the primary focus of this guide due to the rich structural information it provides.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique primarily used for larger, less volatile, and more polar molecules. While not the primary method for a compound like this compound, it could be used to confirm the molecular weight by observing the protonated molecule [M+H]+ or adducts with cations like sodium [M+Na]+. Fragmentation in ESI is typically induced via collision-induced dissociation (CID) and would likely yield simpler spectra dominated by the molecular ion.

The Electron Ionization Fragmentation Pathway of this compound: A Mechanistic Exploration

Upon electron impact, a this compound molecule loses an electron to form a molecular ion (M+•) with a mass-to-charge ratio (m/z) of 118. This molecular ion is a radical cation and possesses significant internal energy, leading to a cascade of fragmentation events. The proposed fragmentation pathways are based on the known fragmentation patterns of furan, aromatic nitriles like benzonitrile and phthalonitrile, and general principles of mass spectrometry.[4][5][6]

The primary fragmentation routes involve the loss of neutral species such as hydrogen cyanide (HCN), cyano radical (•CN), and carbon monoxide (CO).

Key Fragmentation Steps:

-

Formation of the Molecular Ion: The initial event is the ionization of this compound to its molecular ion at m/z 118.

-

Loss of Hydrogen Cyanide (HCN): A prominent fragmentation pathway for aromatic nitriles is the elimination of HCN.[4] In this compound, this can occur through rearrangement, leading to a fragment ion at m/z 91.

-

Loss of a Cyano Radical (•CN): Cleavage of the C-CN bond results in the loss of a cyano radical, producing a cation at m/z 92.

-

Sequential Loss of HCN and CO: Following the initial loss of HCN, the resulting fragment ion at m/z 91 can further lose a molecule of carbon monoxide, a characteristic fragmentation of the furan ring, to yield a fragment at m/z 63.

-

Ring Cleavage: The furan ring can also undergo cleavage, leading to smaller fragment ions.

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI Fragmentation of this compound.

Tabulated Fragmentation Data

The following table summarizes the expected major ions in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 118 | [C6H2N2O]+• (Molecular Ion) | - | Moderate |

| 92 | [C5H2NO]+ | •CN | Moderate to High |

| 91 | [C5H2NO]+• | HCN | High |

| 63 | [C4H2N]+• | HCN, CO | Moderate |

Experimental Protocol for GC-MS Analysis

This section provides a detailed, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Objective: To prepare a solution of this compound suitable for GC-MS analysis.

-

Materials:

-

This compound (solid)

-

Dichloromethane (DCM), HPLC grade or equivalent volatile organic solvent[7]

-

2 mL amber glass autosampler vials with PTFE-lined caps

-

Micropipettes and tips

-

Analytical balance

-

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the weighed sample in 1 mL of dichloromethane to prepare a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution with dichloromethane to obtain a final concentration of approximately 10 µg/mL.[8]

-

Transfer the final solution to a 2 mL autosampler vial and cap securely.

-

GC-MS Instrumentation and Parameters

-

Objective: To set up the GC-MS system for optimal separation and detection of this compound.

-

Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization source.

-

Parameters:

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (to maximize sensitivity)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 mL/min (constant flow)

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for aromatic compounds.[9]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[9]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

-

-

The following diagram outlines the experimental workflow.

Caption: GC-MS Experimental Workflow.

Data Analysis and Interpretation

-

Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to this compound.

-

Mass Spectrum: Obtain the mass spectrum for the peak of interest by averaging the scans across the peak and subtracting the background.

-

Interpretation:

-

Identify the molecular ion peak at m/z 118.

-

Identify the major fragment ions and compare their m/z values to the predicted fragments in the table above.

-

The relative intensities of the peaks will provide further confirmation of the proposed fragmentation pathways.

-

Trustworthiness and Validation

The protocols and mechanistic interpretations presented in this guide are grounded in established principles of mass spectrometry and are supported by data from related compounds in the scientific literature. To ensure the validity of your results, it is recommended to:

-

Run a blank: Inject a sample of pure dichloromethane to ensure there is no contamination from the solvent or the system.

-

Use a standard: If available, analyze a certified reference standard of this compound to confirm its retention time and mass spectrum.

-

Library Match: Compare the acquired spectrum to a commercial or in-house mass spectral library for confirmation.

By following this guide, researchers, scientists, and drug development professionals can confidently utilize mass spectrometry for the structural characterization of this compound, ensuring the integrity and accuracy of their scientific endeavors.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalonitrile(91-15-6) MS spectrum [chemicalbook.com]

- 6. Benzonitrile [webbook.nist.gov]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. tdi-bi.com [tdi-bi.com]

A Senior Application Scientist's Guide to the Crystal Structure and Physicochemical Characterization of Furan-2,5-dicarbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarbonitrile, a key heterocyclic organic compound, serves as a pivotal building block in the synthesis of pharmaceuticals, functional polymers, and advanced materials.[1][2] Its rigid, planar structure and electron-deficient nature, conferred by the two nitrile groups, make it an intriguing candidate for creating complex molecular architectures through non-covalent interactions. This technical guide provides an in-depth analysis of the synthesis, crystal growth, and definitive structural elucidation of this compound via single-crystal X-ray diffraction (SC-XRD). We explore the causality behind the experimental protocols, from crystallization strategies to the nuances of structural refinement. Furthermore, this document details the supramolecular assembly governed by subtle intermolecular forces and correlates the solid-state structure with its thermal and spectroscopic properties, offering a comprehensive reference for professionals leveraging this versatile molecule in their research.

Introduction: The Significance of this compound

The furan moiety is a cornerstone in medicinal chemistry and materials science, recognized for its ability to act as a bioisostere for phenyl rings and for its unique electronic properties.[3][4] When substituted at the 2 and 5 positions with powerful electron-withdrawing nitrile groups, the resulting this compound (C₆H₂N₂O) becomes a highly valuable precursor.[5][6] The precise arrangement of these molecules in the solid state dictates the bulk properties of materials derived from it. Therefore, a foundational understanding of its crystal structure is not merely academic; it is predictive, enabling the rational design of co-crystals, metal-organic frameworks (MOFs), and polymers with tailored functionalities.[7] This guide serves to demystify the process of determining and interpreting this critical structural information.

Synthesis and Generation of Diffraction-Quality Crystals

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

This compound is typically synthesized from its corresponding dicarboxylic acid, 2,5-Furandicarboxylic acid (FDCA), a bio-based platform chemical.[8][9] A common and effective route involves the conversion of FDCA to its acyl chloride derivative, furan-2,5-dicarbonyl chloride, followed by subsequent reaction. For instance, refluxing FDCA in excess thionyl chloride (SOCl₂) effectively produces the acyl chloride.[10][11] This intermediate can then be converted to the dinitrile.

Causality in Synthesis: The choice of a multi-step synthesis starting from FDCA is strategic. FDCA is readily available from biomass, making the process sustainable.[9] The conversion to the highly reactive acyl chloride intermediate facilitates a more efficient subsequent reaction to form the nitrile groups compared to direct conversion methods.

Protocol for Single Crystal Growth

High-quality single crystals are paramount for successful SC-XRD analysis. The slow evaporation method is a reliable technique for obtaining such crystals.

Step-by-Step Crystallization Protocol:

-

Dissolution: Dissolve a small amount of purified this compound powder in a suitable solvent (e.g., a mixture of acetone and methanol) in a clean vial. Gentle heating may be applied to ensure complete dissolution.

-

Filtration: Filter the resulting solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate impurities that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This ensures slow, controlled evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, room temperature.

-

Harvesting: Over several days, as the solvent evaporates, well-formed, colorless crystals suitable for diffraction will form.[12] These should be carefully harvested for analysis.

Expert Insight: The choice of solvent is critical. A solvent system in which the compound has moderate solubility is ideal. If solubility is too high, crystallization is difficult; if too low, the yield is poor. Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a highly ordered, single-crystal lattice, minimizing defects.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Workflow

The process from crystal to final structure follows a well-defined, multi-stage workflow. This systematic approach ensures data integrity and results in a validated, high-resolution crystal structure.

Data Collection and Structure Refinement

A suitable crystal is mounted on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to reduce thermal vibrations, leading to a more precise structure. The collected diffraction data are then processed to solve and refine the crystal structure using specialized software.

Trustworthiness through Self-Validation: The refinement process is iterative. The model of the structure is continuously improved against the experimental data until convergence is reached. The quality of the final structure is assessed using metrics like the R-factor (residual factor) and goodness-of-fit (GOF), which quantify the agreement between the calculated and observed diffraction patterns. A final validation is typically performed using a tool like CheckCIF, which screens for potential issues in the crystallographic data.

Structural Analysis: From Molecular Geometry to Supramolecular Architecture

The refined crystal structure provides a wealth of information about the molecule itself and how it interacts with its neighbors.

Molecular Structure of this compound

As expected, the molecule is planar, a consequence of the sp² hybridization of the atoms in the furan ring. The nitrile groups (C≡N) are nearly linear and lie in the plane of the furan ring.

References

- 1. Applications of furan and its derivative | PPTX [slideshare.net]

- 2. Uses of Furan_Chemicalbook [chemicalbook.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. This compound | C6H2N2O | CID 94081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 58491-62-6 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 2,5-Furandicarboxylic acid [webbook.nist.gov]

- 9. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Electronic Properties of Furan-2,5-dicarbonitrile: A DFT Perspective

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarbonitrile, a key heterocyclic scaffold, is of burgeoning interest in materials science and pharmaceutical development. Its unique electronic architecture, governed by the interplay between the electron-rich furan ring and the strongly electron-withdrawing nitrile groups, dictates its reactivity, intermolecular interactions, and photophysical properties. This technical guide provides an in-depth exploration of the electronic properties of this compound through the lens of Density Functional Theory (DFT). We will elucidate the foundational principles of applying DFT to this molecule, detail a robust computational methodology, and interpret the resulting electronic descriptors. This document is intended to serve as a practical and authoritative resource for researchers leveraging computational tools to accelerate the design and development of novel furan-based compounds.

Introduction: The Scientific Imperative for Understanding this compound

The furan moiety is a ubiquitous structural motif in a vast array of biologically active compounds and functional organic materials.[1][2] The strategic placement of substituents on the furan ring allows for the fine-tuning of its electronic characteristics, thereby modulating its function. This compound (C₆H₂N₂O) presents a compelling case study in molecular design. The two nitrile groups at the 2 and 5 positions are potent electron-withdrawing groups, which are anticipated to significantly alter the electronic landscape of the parent furan ring.

A thorough understanding of the electronic properties of this compound is a prerequisite for its rational application. For drug development professionals, this knowledge can inform the design of molecules with improved binding affinities and metabolic stability. For materials scientists, it can guide the synthesis of novel organic semiconductors and chromophores with tailored optoelectronic properties.[3]

Density Functional Theory has emerged as a preeminent computational methodology for reliably predicting the electronic structure and properties of organic molecules.[4][5] DFT strikes a favorable balance between computational cost and accuracy, making it an indispensable tool in modern chemical research. This guide will provide a comprehensive framework for conducting and interpreting DFT studies on this compound.